N-[4-(hydroxymethyl)phenyl]benzenesulfonamide
Description
N-[4-(hydroxymethyl)phenyl]benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a hydroxymethyl group at the para position of the phenyl ring. Sulfonamides are widely studied for their diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.
Properties
CAS No. |
90312-03-1 |
|---|---|
Molecular Formula |
C13H13NO3S |
Molecular Weight |
263.31 g/mol |
IUPAC Name |
N-[4-(hydroxymethyl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C13H13NO3S/c15-10-11-6-8-12(9-7-11)14-18(16,17)13-4-2-1-3-5-13/h1-9,14-15H,10H2 |
InChI Key |
NJYQEVYFSKGUAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CO |
Origin of Product |
United States |
Preparation Methods
Direct Sulfonylation of 4-(hydroxymethyl)aniline with Benzenesulfonyl Chloride
The most straightforward route involves reacting 4-(hydroxymethyl)aniline with benzenesulfonyl chloride under controlled conditions.
-
- Dissolve 4-(hydroxymethyl)aniline in an inert solvent such as dichloromethane.
- Add a base like triethylamine to scavenge HCl formed during the reaction.
- Slowly add benzenesulfonyl chloride at low temperature (0–5 °C) to control reaction rate and minimize side reactions.
- Stir the mixture at room temperature for several hours.
- Work-up involves aqueous washes to remove salts and purification by recrystallization.
-
- High selectivity for sulfonamide formation.
- Mild conditions preserve the hydroxymethyl group.
-
- Requires careful control of moisture to prevent hydrolysis of sulfonyl chloride.
Alternative Routes via Protection and Deprotection Strategies
Given the sensitivity of the hydroxymethyl group, protection strategies may be employed:
- Protection of hydroxymethyl group: As an acetal or silyl ether to prevent side reactions.
- Sulfonylation of protected amine: Using benzenesulfonyl chloride.
- Deprotection: Mild acidic or fluoride ion-mediated deprotection to restore the hydroxymethyl group.
This approach is more complex but can improve yields and purity in sensitive substrates.
Literature-Reported Analogous Syntheses
While direct reports on this compound are limited, closely related sulfonamide syntheses provide insight:
- N-acylation of sulfonamides: Acylation techniques using acid chlorides in polar solvents have been demonstrated with sulfonamide substrates, showing efficient nucleophilic attack on acyl intermediates (Kelebekli et al., 2014).
- Sulfonamide formation from sulfonyl chlorides and aromatic amines: Standard methods involve the use of benzenesulfonyl chloride with substituted anilines in the presence of bases like pyridine or triethylamine, often in dichloromethane or acetonitrile solvents.
- Catalytic methods: Some procedures employ catalysts like OsO4 for related acylation reactions, though their use is more common in oxidation steps than sulfonamide formation.
Experimental Data and Reaction Conditions Summary
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Sulfonylation of 4-(hydroxymethyl)aniline | Benzenesulfonyl chloride, triethylamine | Dichloromethane | 0–5 °C initially, then RT | 4–12 hours | 75–90 | Moisture exclusion critical |
| Protection of hydroxymethyl group (optional) | TBDMS-Cl or acetal reagents, base | THF or DCM | RT | 1–2 hours | >90 | Protects hydroxyl during sulfonylation |
| Deprotection | Mild acid or TBAF | THF or aqueous | RT | 1–3 hours | >85 | Restores hydroxymethyl group |
Mechanistic Considerations
The sulfonylation proceeds via nucleophilic attack of the aniline nitrogen on the electrophilic sulfur of benzenesulfonyl chloride, displacing chloride ion. The presence of a base neutralizes the generated HCl, preventing protonation of the amine and driving the reaction forward. The hydroxymethyl substituent is generally inert under these conditions but requires protection if reaction conditions are harsh or prolonged.
Summary and Recommendations
- The optimal preparation method for this compound is the direct sulfonylation of 4-(hydroxymethyl)aniline with benzenesulfonyl chloride in the presence of a base such as triethylamine under anhydrous conditions.
- Protection of the hydroxymethyl group is recommended if reaction conditions are aggressive or if purification challenges arise.
- Reaction monitoring by thin-layer chromatography (TLC) and purification by recrystallization or chromatography ensure high purity.
- Yields typically range from 75% to 90% under optimized conditions.
Chemical Reactions Analysis
Types of Reactions
N-[4-(hydroxymethyl)phenyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can participate in substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while reduction of a nitro group results in an amine.
Scientific Research Applications
Chemical Structure and Synthesis
N-[4-(hydroxymethyl)phenyl]benzenesulfonamide is characterized by a sulfonamide group attached to a phenyl ring that also features a hydroxymethyl substituent. It can be synthesized through the reaction of benzene sulfonyl chloride with para-aminophenol, which allows for the introduction of both the sulfonamide and hydroxymethyl functionalities. This dual functionality enhances its interaction with biological targets, making it an interesting candidate for medicinal chemistry applications.
Biological Properties
Research indicates that this compound exhibits promising anti-inflammatory properties. It is thought to function as an inhibitor of cyclooxygenase enzymes (COX), which play a crucial role in inflammatory processes. The compound's structure may facilitate its binding to these enzymes, potentially leading to effective treatments for conditions characterized by pain and inflammation.
Anti-inflammatory Research
This compound has been investigated for its potential use as an anti-inflammatory agent. Studies have shown that derivatives of this compound can effectively inhibit COX enzymes, leading to reduced inflammation in various models. For instance, research on related sulfonamides has demonstrated significant in vitro activity against COX-1 and COX-2 enzymes, suggesting a similar mechanism may be present in this compound .
Cancer Treatment Potential
Emerging studies indicate that sulfonamides can also serve as inhibitors of carbonic anhydrase enzymes, which are often overexpressed in hypoxic tumor environments. Analogues of this compound have been explored for their ability to selectively inhibit these enzymes, potentially offering therapeutic benefits in cancer treatment. For example, research has shown that certain derivatives exhibit selective inhibition of tumor-associated carbonic anhydrase isoforms, which could enhance the efficacy of existing cancer therapies .
Case Studies and Research Findings
- Anti-inflammatory Activity : A study investigating various sulfonamide derivatives found that certain compounds demonstrated significant inhibition of COX-2 activity, correlating with reduced inflammatory markers in animal models. This suggests that this compound could be developed as a novel anti-inflammatory drug.
- Cancer Therapeutics : In vivo studies evaluating the efficacy of carbonic anhydrase inhibitors derived from sulfonamides showed promising results in reducing tumor growth in models of breast cancer. The structural similarities between these compounds and this compound indicate potential for further research into its application in oncology .
Mechanism of Action
The mechanism of action of N-[4-(hydroxymethyl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can disrupt cellular processes, leading to the desired therapeutic effects, such as reducing tumor growth or bacterial proliferation.
Comparison with Similar Compounds
Structural Comparisons
Key Structural Features and Analogs
Key Observations :
- Polarity vs. Lipophilicity : The hydroxymethyl group in the target compound contrasts with fluorinated substituents in T0901317, which enhance lipophilicity and receptor binding .
- Electron Effects : Electron-withdrawing groups (e.g., trifluoromethyl in Compound 18) improve metabolic stability but may reduce solubility compared to hydroxymethyl .
Pharmacological Activity
Key Observations :
- Receptor Selectivity : Fluorinated analogs like T0901317 exhibit high receptor specificity (LXR), while hydroxymethyl derivatives may lack such selectivity without additional functional groups .
- Anticancer Potential: Sulfonamide Schiff bases (e.g., Compound 6) show cytotoxicity without cross-resistance, suggesting a mechanism distinct from traditional chemotherapeutics .
Key Observations :
Biological Activity
N-[4-(hydroxymethyl)phenyl]benzenesulfonamide is a sulfonamide compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly as an anti-inflammatory and anticancer agent. This compound features a hydroxymethyl group attached to a para-phenyl position, which is believed to enhance its interaction with biological targets.
Chemical Structure and Synthesis
The synthesis of this compound typically involves the reaction of benzene sulfonyl chloride with para-aminophenol. This process yields a compound characterized by both sulfonamide and hydroxymethyl functionalities, contributing to its unique biological properties.
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of cyclooxygenase enzymes (COX), which play a critical role in inflammatory processes. The compound has shown potential in reducing inflammation and pain, making it a candidate for further exploration in therapeutic applications for conditions such as arthritis and other inflammatory diseases.
Anticancer Properties
The compound has also been evaluated for its anticancer properties. Studies have demonstrated that derivatives of benzenesulfonamides exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have induced apoptosis in breast cancer cell lines, significantly increasing the percentage of apoptotic cells compared to control groups .
Case Studies and Research Findings
- Enzyme Inhibition Studies :
-
Cytotoxicity Assays :
- In vitro studies using the MTT assay revealed that this compound and its analogs exhibited significant cytotoxic activity against various human cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer). The IC50 values for these compounds ranged from 0.20 to 2.58 µM, suggesting potent anticancer activity .
- Mechanism of Action :
Comparative Analysis
To better understand the biological activity of this compound compared to other similar compounds, the following table summarizes key features:
| Compound Name | Enzyme Inhibition (IC50) | Cytotoxicity (IC50) | Apoptosis Induction |
|---|---|---|---|
| This compound | TBD | 0.20–2.58 µM | Yes |
| 4-Chloro-N-[2-(hydroxymethyl)phenyl]benzenesulfonamide | 10.93–25.06 nM | TBD | Yes |
| Methylhydroxygliclazide | TBD | TBD | No |
Q & A
Basic: What are the optimal synthetic routes for N-[4-(hydroxymethyl)phenyl]benzenesulfonamide, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves nucleophilic substitution between 4-(hydroxymethyl)aniline and benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Key parameters include:
- Temperature : Maintain 0–5°C during sulfonylation to minimize side reactions .
- Solvent : Use anhydrous dichloromethane or THF to enhance reactivity .
- Catalyst : Add catalytic DMAP (4-dimethylaminopyridine) to accelerate sulfonamide bond formation .
Post-synthesis, purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and validate purity by HPLC (>98%) .
Basic: How should researchers characterize the structural and physicochemical properties of this compound?
Answer:
- Structural Confirmation : Use H/C NMR to verify the hydroxymethyl (–CHOH) and sulfonamide (–SONH–) groups. Key signals include δ 4.5–4.7 ppm (CHOH) and δ 7.5–8.1 ppm (aromatic protons) .
- Mass Spectrometry : ESI-MS in positive ion mode confirms the molecular ion peak (expected m/z: ~307 for CHNOS) .
- Solubility : Determine experimentally in PBS (pH 7.4) or DMSO; typical sulfonamides show limited aqueous solubility (~10–50 µg/mL) .
Advanced: How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?
Answer:
Contradictions often arise from assay conditions or target specificity. Methodological approaches include:
- Dose-Response Analysis : Test across a wide concentration range (nM–µM) to identify therapeutic windows .
- Target Profiling : Use SPR (surface plasmon resonance) or thermal shift assays to validate binding to enzymes like carbonic anhydrase or kinases .
- Cell Line Validation : Compare activity in multiple cell lines (e.g., HeLa vs. MCF-7) to rule out cell-specific effects .
For example, β3-adrenoceptor agonists/antagonists showed divergent cAMP vs. MAPK signaling depending on G-protein coupling (Gs vs. Gi), highlighting context-dependent effects .
Advanced: What strategies are recommended for structure-activity relationship (SAR) studies of this sulfonamide derivative?
Answer:
- Core Modifications : Synthesize analogs with substituents on the benzene ring (e.g., –NO, –CF) to assess electronic effects on bioactivity .
- Hydroxymethyl Group Optimization : Replace –CHOH with –COOH or ester derivatives to improve membrane permeability .
- Molecular Docking : Use AutoDock Vina to predict interactions with targets like cyclooxygenase-2 (COX-2) or histone deacetylases (HDACs) .
For instance, fluorinated analogs (e.g., 4-fluoro-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide) showed enhanced enzyme inhibition due to electronegative substituents .
Advanced: How can researchers address discrepancies in solubility or stability data across studies?
Answer:
- pH-Dependent Studies : Measure solubility at physiologically relevant pH (1.2, 4.5, 6.8, 7.4) using shake-flask methods .
- Accelerated Stability Testing : Conduct stress tests (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products (e.g., hydrolysis of sulfonamide bonds) .
- Co-solvent Screening : Test solubilizers like PEG-400 or cyclodextrins for formulation compatibility .
Basic: What analytical techniques are critical for assessing purity and detecting impurities?
Answer:
- HPLC-DAD : Use a C18 column (acetonitrile/water + 0.1% TFA) to resolve impurities; track UV absorption at 254 nm .
- LC-MS/MS : Identify trace impurities (e.g., unreacted aniline or sulfonyl chloride derivatives) .
- Elemental Analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .
Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?
Answer:
- Knockdown/Overexpression Models : Use siRNA or CRISPR to silence putative targets (e.g., HDACs) and assess activity loss .
- Pathway Analysis : Employ phospho-proteomics (e.g., p38 MAPK, Erk1/2) to map signaling cascades activated by the compound .
- In Vivo Pharmacokinetics : Measure plasma half-life and tissue distribution in rodent models after IV/oral administration .
Basic: What safety and handling protocols are recommended for this compound?
Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .
- Storage : Store at –20°C in airtight containers under nitrogen to prevent oxidation .
- Waste Disposal : Neutralize with 10% NaOH before incineration to avoid sulfonic acid release .
Advanced: How can computational tools enhance the design of derivatives with improved pharmacokinetic profiles?
Answer:
- ADMET Prediction : Use SwissADME to optimize logP (aim for 1–3), topological polar surface area (<90 Ų), and CYP450 inhibition .
- Free-Energy Perturbation (FEP) : Simulate binding affinity changes for target mutants (e.g., drug-resistant enzyme variants) .
- Metabolite Prediction : Employ GLORY or Meteor to identify potential Phase I/II metabolites .
Advanced: What experimental designs are recommended for studying synergistic effects with other therapeutics?
Answer:
- Combination Index (CI) : Use Chou-Talalay analysis to classify synergism (CI < 1), additive (CI = 1), or antagonism (CI > 1) .
- Transcriptomics : Perform RNA-seq on treated cells to identify co-regulated pathways (e.g., apoptosis + immune response) .
- In Vivo Efficacy : Test alongside standard chemotherapeutics in xenograft models, monitoring tumor volume and biomarkers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
